molecular formula C21H23Cl2NO B2774277 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime CAS No. 338392-35-1

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2774277
CAS No.: 338392-35-1
M. Wt: 376.32
InChI Key: NKJQOSOOQQJMDY-ZVHZXABRSA-N
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Description

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime is a synthetic organic compound with the molecular formula C21H23Cl2NO It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further linked to an oxime group substituted with a 2,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Cyclopropyl Ketone: The initial step involves the formation of the cyclopropyl ketone intermediate. This can be achieved through the reaction of 4-isopropylphenylmagnesium bromide with cyclopropanone under controlled conditions.

    Oxime Formation: The cyclopropyl ketone is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Substitution with 2,4-Dichlorobenzyl Group: The final step involves the substitution of the oxime with 2,4-dichlorobenzyl chloride in the presence of a suitable base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oximes or amides.

Scientific Research Applications

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropyl and dichlorobenzyl groups may interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
  • 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorophenyl)oxime

Uniqueness

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorobenzyl group may enhance its stability and interaction with biological targets compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO/c1-13(2)15-4-6-16(7-5-15)20-11-19(20)14(3)24-25-12-17-8-9-18(22)10-21(17)23/h4-10,13,19-20H,11-12H2,1-3H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJQOSOOQQJMDY-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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